molecular formula C6H4ClN3O B13707110 2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one

2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one

Cat. No.: B13707110
M. Wt: 169.57 g/mol
InChI Key: BAXXTCKYYRKXNZ-UHFFFAOYSA-N
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Description

2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one is a versatile chemical intermediate central to medicinal chemistry and anticancer drug discovery programs. This compound belongs to the privileged 7H-pyrrolo[3,2-d]pyrimidine scaffold, which serves as a core template for designing potent enzyme inhibitors . Research indicates that pyrrolo[3,2-d]pyrimidine analogs can function as highly potent, water-soluble antimitotic agents that bind to the colchicine site of tubulin, leading to microtubule depolymerization and inhibition of cancer cell proliferation . The regioisomeric pyrrolo[3,2-d]pyrimidine core has been shown to impart superior biological activity compared to its [2,3-d] regioisomer, making it a valuable structure for optimizing drug candidates . Furthermore, this class of compounds is investigated for its potential to overcome clinical resistance mechanisms, including those mediated by P-glycoprotein overexpression and βIII-tubulin mutations . The reactive 2-chloro substituent on the pyrimidine ring allows for facile synthetic diversification through nucleophilic substitution reactions, enabling the exploration of structure-activity relationships . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

2-chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one

InChI

InChI=1S/C6H4ClN3O/c7-6-8-2-4-3(10-6)1-5(11)9-4/h2H,1H2,(H,9,11)

InChI Key

BAXXTCKYYRKXNZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC(=NC=C2NC1=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of Ethyl 2-Cyano-4,4-diethoxybutanoate Derivatives

One prominent method involves the initial preparation of ethyl 2-cyano-4,4-diethoxybutanoate, followed by cyclization to form the pyrimidine core, and subsequent chlorination.

Step Reaction Description Reagents & Conditions Yield & Notes
1 Synthesis of ethyl 2-cyano-4,4-diethoxybutanoate Bromoacetaldehyde diethyl acetal + ethyl 2-cyanoacetate Theoretical yield ~57%
2 Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol Base-mediated cyclization Yield ~68.3%
3 Chlorination to 2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one Sodium hydroxide and chlorinating agents Yield ~67.8%

This route benefits from a four-step process with high overall yield (>45%) and purity exceeding 99.5% as measured by HPLC.

Alternative Route Using Thio Urea and Raney Nickel

Another approach involves the use of thio urea derivatives, strong acids, and Raney nickel catalysis:

Step Reaction Description Reagents & Conditions Yield & Notes
1 Formation of intermediate from ethyl 2-cyano-4,4-diethoxybutanoate Thio urea, strong acid Moderate yield, reaction time longer
2 Catalytic reduction with Raney nickel Reflux conditions Improved selectivity and yield (~70%)
3 Chlorination Chlorinating agents under controlled conditions Final product yield >65%

This method emphasizes ecological benefits by reducing waste and solvent usage.

Optimized One-Pot Synthesis

Recent advances focus on consolidating multiple steps into a single reaction vessel to improve efficiency:

Step Description Conditions Yield & Purity
1 Reaction of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane Excess ethyl 2-cyanoacetate, 1.5–10 molar ratio Yield up to 80%, reaction time reduced
2 Cyclization with base Mild base, controlled temperature Yield >85%
3 Chlorination with N-chlorosuccinimide (NCS) Room temperature, inert atmosphere Product purity >99.5%

This method demonstrates a significant reduction in reaction steps, waste, and purification requirements.

Reaction Conditions and Parameters

Parameter Range Effect Reference
Temperature 25–80°C Affects reaction rate and selectivity ,
Solvent Ethanol, dichloromethane, acetonitrile Solubility and yield optimization ,
Molar Ratios Excess ethyl 2-cyanoacetate (1.5–10x) Higher yields, reduced by-products
Reaction Time 2–24 hours Longer times may decrease yield

Research Outcomes and Process Advantages

  • High Yield and Purity: The optimized methods consistently achieve yields exceeding 65%, with product purities above 99.5% without further purification.
  • Environmental Benefits: Reduced solvent use and waste generation, especially in the one-pot synthesis.
  • Economic Efficiency: Shorter reaction sequences and recovery of starting materials lower production costs.
  • Scalability: The methods are adaptable for large-scale manufacturing, crucial for pharmaceutical applications.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Steps Overall Yield Purity Notes
Method A Ethyl 2-cyano-4,4-diethoxybutanoate Sodium hydroxide, chlorinating agents 4 >45% >99.5% Well-established, scalable
Method B Ethyl 2-cyanoacetate + 2-bromo-1,1-dimethoxyethane Base, NCS 3 Up to 80% >99.5% One-pot, eco-friendly
Method C Thio urea derivatives Raney nickel, acids 3 ~70% >98% Suitable for specific derivatives

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other groups under appropriate conditions.

    Cyclization Reactions: The compound can form different ring structures through cyclization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include methanol sodium (MeONa), butanol (BuOH), and various acylating agents. Reaction conditions often involve heating under reflux to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization reactions can yield different pyrido[2,3-d]pyrimidin-5-one or pyrido[2,3-d]pyrimidin-7-one derivatives .

Scientific Research Applications

2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs and their substituent-driven differences:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
Target Compound Cl (C2), dimethyl (C5) C₈H₈ClN₃O 213.63 Enhanced stability via C5 dimethyl groups
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (QA-2198) Cl (C4), no ketone C₆H₆ClN₃ 155.59 Positional isomerism alters reactivity
2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one hydrochloride (QB-0461) Cl (C2), HCl salt C₆H₅Cl₂N₃O 206.03 Improved solubility due to hydrochloride salt
4-Amino-5,7-dihydro-6H-pyrrolo[3,2-d]pyrimidin-6-one hydrochloride NH₂ (C4), HCl salt C₆H₇ClN₄O 186.03 Amino group enables hydrogen bonding
kmg-NB4-23 Methoxy (C2), thiazepine-thiophene fusion C₁₀H₁₀N₃O₂S₂ 268.03 Extended π-system enhances rigidity

Physical and Spectral Properties

  • Melting Points: kmg-NB4-23: 308°C (dec.) . kmg-NB4-69A (HCl salt): 335.9°C (dec.) .
  • Spectral Data :
    • ¹³C-NMR : Target compound’s carbonyl resonance (~164 ppm) aligns with kmg-NB4-23 (164.2 ppm) .
    • MS : Target compound’s molecular ion (m/z 213) distinct from RP 48497 (m/z 327) .

Biological Activity

2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one is a heterocyclic compound recognized for its potential therapeutic applications in medicinal chemistry. With the molecular formula C6H6ClN3O, it belongs to the pyrrolopyrimidine family and has garnered interest due to its biological activities, particularly as an inhibitor of specific kinases involved in critical cellular processes.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Chlorine atom at the 2-position
  • Dihydro configuration at the 5 and 7 positions

This structural configuration contributes to its biological activity, making it a subject of extensive research in drug discovery.

2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one primarily acts as an inhibitor of Ataxia Telangiectasia and Rad3-related kinase (ATR) . ATR plays a crucial role in the DNA damage response (DDR) pathway, and its inhibition can lead to:

  • Disruption of DNA repair mechanisms
  • Induction of apoptosis in cancer cells

Additionally, this compound interacts with receptor-interacting protein kinase 1 (RIPK1) , showcasing potent inhibitory effects that may influence inflammatory signaling pathways and cell survival mechanisms .

Biological Activity Overview

The biological activities of 2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one can be summarized as follows:

Activity Description
ATR Inhibition Disrupts DNA repair processes; potential for inducing apoptosis in cancer cells.
RIPK1 Inhibition Modulates inflammatory responses; potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Cancer Therapeutics : Research indicates that derivatives of this compound show promise in targeting ATR for cancer therapy. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines when treated with 2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one .
  • Inflammatory Conditions : The interaction with RIPK1 suggests potential therapeutic roles in conditions characterized by excessive inflammation. Preliminary studies indicate that modifications to the compound could enhance efficacy while minimizing side effects associated with traditional therapies .
  • Comparative Analysis : A comparison with structurally similar compounds revealed that while many exhibit biological activities, 2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one’s specific interactions with ATR and RIPK1 make it uniquely effective .

Synthesis and Derivatives

The synthesis of 2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one typically involves cyclization reactions from appropriate precursors. Notable methods include:

  • Microwave-assisted synthesis to enhance efficiency.
  • Continuous flow reactors for large-scale production.

Several derivatives have been synthesized to explore their biological activities further. These derivatives may enhance the compound's efficacy against specific targets or improve pharmacokinetic properties .

Q & A

Q. What are the common synthetic routes for 2-chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one, and what are the critical reaction steps?

The compound is typically synthesized via cycloaddition reactions. For example, a lithium hydroxide-catalyzed cycloaddition between intermediates (e.g., VI and VII) forms the thermodynamically stable stereochemical isomer as the primary product. Other regio- or stereoisomers may form as byproducts but can be separated via chromatography . Key steps include optimizing reaction conditions (e.g., solvent, temperature) to favor the desired isomer and employing chromatographic purification to isolate the product.

Q. How is the purity and structural integrity of 2-chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one validated in synthetic workflows?

Characterization involves a combination of spectroscopic techniques:

  • 1H NMR to confirm substitution patterns and hydrogen environments (e.g., chemical shifts for pyrrolo-pyrimidine protons) .
  • IR spectroscopy to identify functional groups like carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.

Q. What are the common substituents introduced at the 5,7-positions of the pyrrolo-pyrimidine core, and how do they influence reactivity?

Substituents such as benzyl, cyclopentyl, or methoxy groups are introduced via alkylation or nucleophilic substitution. These modifications alter steric and electronic properties, impacting solubility and reactivity in downstream reactions. For example, 7-cyclopentyl derivatives enhance metabolic stability in pharmacological studies .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis (e.g., isomer formation) be systematically addressed?

Competing regio- or stereoisomers often arise during cycloaddition or substitution reactions. Strategies include:

  • Thermodynamic control : Using catalysts like LiOH to favor the most stable isomer .
  • Chromatographic separation : Employing reverse-phase or silica-gel chromatography to resolve isomers .
  • Computational modeling : Predicting isomer stability via DFT calculations to guide synthetic design .

Q. What methodologies are effective in analyzing contradictory biological activity data for pyrrolo-pyrimidine derivatives?

Discrepancies in activity data (e.g., enzyme inhibition) may arise from differences in assay conditions or compound purity. Mitigation strategies include:

  • Dose-response curves : Establishing IC₅₀ values under standardized conditions .
  • Orthogonal assays : Validating results using multiple techniques (e.g., SPR for binding affinity, cellular assays for functional activity) .
  • Purity reassessment : Re-examining compound integrity via HPLC or LC-MS to rule out degradation .

Q. How can substituent effects on pharmacological activity be systematically investigated?

Structure-activity relationship (SAR) studies involve:

  • Systematic substitution : Introducing groups like methyl, ethyl, or aromatic rings at specific positions .
  • In vitro screening : Testing derivatives against target enzymes (e.g., p53-MDM2 inhibitors) to correlate structural features with potency .
  • Molecular docking : Simulating interactions with biological targets (e.g., kinase active sites) to rationalize activity trends .

Q. What are the challenges in scaling up the synthesis of 2-chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one derivatives, and how can they be resolved?

Scale-up issues include low yields of key steps (e.g., cycloaddition) and byproduct accumulation. Solutions involve:

  • Process optimization : Adjusting stoichiometry, solvent polarity, or reaction time .
  • Flow chemistry : Improving heat/mass transfer for exothermic reactions .
  • Green chemistry : Using recyclable catalysts (e.g., immobilized LiOH) to enhance sustainability .

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